

CAS number and molecular formula for (3-Aminocyclobutyl)methanol hydrochloride

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Compound of Interest

Compound Name:	(3-Aminocyclobutyl)methanol hydrochloride
Cat. No.:	B111603

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In-Depth Technical Guide: (3-Aminocyclobutyl)methanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Aminocyclobutyl)methanol hydrochloride is a versatile bifunctional molecule increasingly utilized as a key building block in medicinal chemistry and drug discovery. Its rigid cyclobutane scaffold, combined with the primary amine and hydroxymethyl functional groups, provides a unique three-dimensional structure that is valuable for the synthesis of novel therapeutic agents. The presence of cis and trans isomers allows for fine-tuning of the spatial arrangement of substituents, which can significantly impact biological activity. This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **(3-Aminocyclobutyl)methanol hydrochloride**.

Chemical and Physical Properties

(3-Aminocyclobutyl)methanol hydrochloride is a solid at room temperature and exists as different isomers, each with a unique CAS number. The general structure and key properties are summarized below.

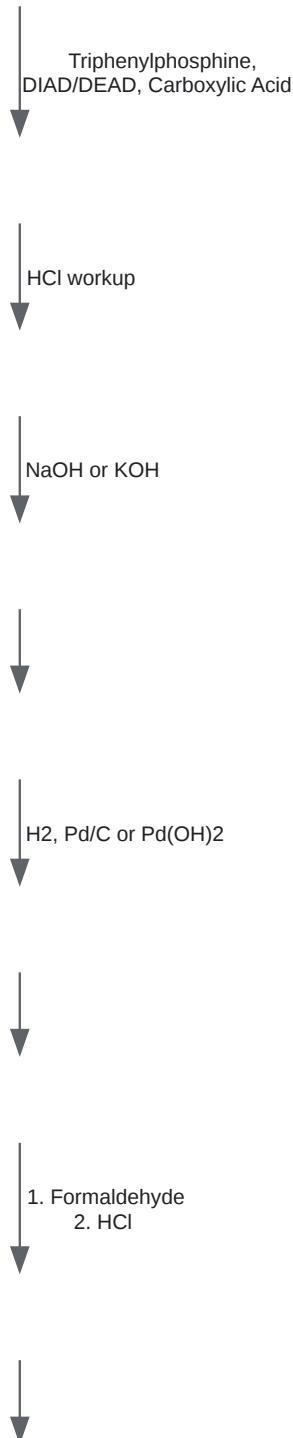
Property	Value	Reference(s)
Molecular Formula	C ₅ H ₁₂ ClNO	[1] [2]
Molecular Weight	137.61 g/mol	[1] [2]
CAS Number (Unspecified Isomer)	130369-06-1	[2]
CAS Number (trans isomer)	1284250-10-7	[1]
Hydrogen Bond Donor Count	3	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	1	[1]
Storage Conditions	2-8°C, Inert atmosphere	[2]

Synthesis and Experimental Protocols

The synthesis of **(3-Aminocyclobutyl)methanol hydrochloride** and its derivatives often involves multi-step sequences that allow for precise control of stereochemistry. While a direct, publicly available protocol for the named compound is not prevalent, the synthesis of the closely related analog, trans-3-Aminocyclobutanol, provides a well-documented and adaptable methodology. This process typically involves stereochemical inversion of a cis-precursor, followed by deprotection.

General Synthetic Workflow

The logical flow for the synthesis of a trans-cyclobutane amino alcohol from a cis-precursor is outlined below. This workflow highlights the key transformations required to achieve the desired stereochemistry.

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Caption: General synthetic workflow for trans-3-aminocycloalkanol derivatives.

Detailed Experimental Protocol (Adapted for Analogs)

The following protocol is adapted from the synthesis of trans-3-aminocyclobutanol and serves as a representative procedure.

Step 1: Mitsunobu Reaction for Stereochemical Inversion

This step inverts the stereocenter of the hydroxyl-bearing carbon on the cyclobutane ring.

- Reactants:
 - cis-3-Dibenzylaminocyclobutanol
 - A suitable carboxylic acid (e.g., benzoic acid)
 - Triphenylphosphine
 - A dialkyl azodicarboxylate (e.g., DIAD or DEAD)
 - Anhydrous solvent (e.g., THF, toluene)
- Procedure:
 - Dissolve cis-3-dibenzylaminocyclobutanol and the carboxylic acid in the anhydrous solvent.
 - Cool the mixture to 0-5°C in an ice bath.
 - Slowly add triphenylphosphine to the stirred solution.
 - Add the dialkyl azodicarboxylate dropwise, maintaining the low temperature.
 - Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
 - Upon completion, the product, a trans-3-dibenzylaminocyclobutyl carboxylate, can be isolated and purified. An acidic workup with HCl can be performed to yield the hydrochloride salt.

Step 2: Alkaline Hydrolysis

- Reactants:
 - trans-3-Dibenzylaminocyclobutyl carboxylate hydrochloride
 - A suitable base (e.g., sodium hydroxide, potassium hydroxide)
 - A suitable solvent (e.g., methanol, ethanol, THF/water mixture)
- Procedure:
 - Dissolve the ester in the chosen solvent.
 - Add an aqueous solution of the base.
 - Heat the mixture to reflux and stir for several hours until hydrolysis is complete (monitored by TLC or LC-MS).
 - Cool the reaction mixture and remove the organic solvent under reduced pressure.
 - Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
 - Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield trans-3-dibenzylcyclobutanol.

Step 3: Debenylation to Yield trans-3-Aminocyclobutanol

This final step removes the benzyl protecting groups from the amine.

- Reactants:
 - trans-3-Dibenzylcyclobutanol
 - A catalyst (e.g., palladium on carbon (Pd/C) or palladium hydroxide)
 - A hydrogen source (e.g., hydrogen gas)
 - A suitable solvent (e.g., methanol, ethanol, isopropanol)

- Procedure:

- Dissolve the trans-3-dibenzylcyclobutanol in the alcohol solvent in a hydrogenation vessel.
- Add the palladium catalyst.
- Pressurize the vessel with hydrogen gas (e.g., 1.0-1.2 MPa).
- Heat the reaction mixture (e.g., 30-45°C) and stir vigorously for 24 hours or until the reaction is complete.
- Carefully filter the reaction mixture to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain the crude trans-3-aminocyclobutanol.

Step 4: Conversion to (3-Aminocyclobutyl)methanol Hydrochloride (Hypothetical Extension)

To obtain the target molecule, a hydroxymethylation step followed by salt formation would be necessary.

- Reactants:

- trans-3-Aminocyclobutanol
- Formaldehyde
- A suitable reducing agent for reductive amination (if necessary)
- Hydrochloric acid

- Procedure:

- The trans-3-aminocyclobutanol would undergo a reaction to introduce the hydroxymethyl group. A precise, validated protocol for this step on this specific substrate is not readily available in the reviewed literature.

- Following the introduction of the hydroxymethyl group, the resulting (3-Aminocyclobutyl)methanol would be dissolved in a suitable solvent and treated with a solution of hydrochloric acid to form the hydrochloride salt.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological data for **(3-Aminocyclobutyl)methanol hydrochloride** is not extensively published, its structural motifs are present in a variety of biologically active compounds. The rigid cyclobutane core serves to orient the amino and hydroxymethyl groups in defined vectors, which is advantageous for designing ligands that fit into specific protein binding pockets.

Derivatives of aminocyclobutane are being investigated for a range of therapeutic targets. The bifunctional nature of **(3-Aminocyclobutyl)methanol hydrochloride** allows it to be used as a versatile scaffold. The primary amine can be functionalized to introduce various pharmacophores, while the hydroxyl group can be used to modulate solubility or as another point of attachment.

Conclusion

(3-Aminocyclobutyl)methanol hydrochloride is a valuable building block for the synthesis of complex molecules with potential therapeutic applications. Its synthesis, while requiring careful stereochemical control, is achievable through established organic chemistry methodologies. Further research into the biological activity of derivatives of this compound is warranted and could lead to the discovery of novel drug candidates. The detailed synthetic considerations provided in this guide offer a foundation for researchers to incorporate this versatile scaffold into their drug discovery programs.

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References

- 1. Pharmaceutical compositions and methods of using the same - Patent US-10413505-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 130369-06-1|(3-Aminocyclobutyl)methanol hydrochloride|BLD Pharm [bldpharm.com]
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